

limit of detection and quantification for Tadalafil using ent-Tadalafil-d3

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Compound of Interest

Compound Name: *ent-Tadalafil-d3*

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A Comparative Guide to the Bioanalytical Quantification of Tadalafil

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the limit of detection (LOD) and limit of quantification (LOQ) for Tadalafil, with a focus on the use of its deuterated analog, **ent-Tadalafil-d3**, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Performance Comparison: Limit of Detection and Quantification

The use of a stable isotope-labeled internal standard, such as **ent-Tadalafil-d3**, is a gold standard in quantitative bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability. The following table summarizes the LOD and LOQ values for Tadalafil from various validated LC-MS/MS methods, highlighting the enhanced sensitivity achieved when using **ent-Tadalafil-d3**.

Internal Standard	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Matrix	Analytical Method
ent-Tadalafil-d3	0.17	0.50	Human Plasma	LC-MS/MS[1]
Losartan	Not Reported	22.2	Human Plasma	LC-MS/MS[2]
Sildenafil	Not Reported	5	Human Plasma	UPLC-MS/MS[3] [4]
Avanafil	Not Reported	12.5	Rat Plasma	LC-MS/MS[5]
Sildenafil	Not Reported	10	Human Plasma	LC-MS/MS[6]

As evidenced by the data, the method employing **ent-Tadalafil-d3** as an internal standard demonstrates superior sensitivity, with a significantly lower LOQ of 0.50 ng/mL.[1] This level of sensitivity is crucial for pharmacokinetic studies, particularly in accurately defining the terminal elimination phase of the drug.

Experimental Protocols

A detailed methodology for the quantification of Tadalafil in human plasma using **ent-Tadalafil-d3** as an internal standard is provided below. This protocol is based on a highly sensitive and validated LC-MS/MS method.[1][7][8]

Sample Preparation: Solid-Phase Extraction (SPE)

- Initial Step: To 200 µL of human plasma, add 25 µL of the **ent-Tadalafil-d3** internal standard working solution.
- Vortexing: Vortex the mixture for 10 seconds to ensure homogeneity.
- Dilution: Add 500 µL of Milli-Q water and vortex again.
- SPE Cartridge Conditioning: Condition Phenomenex Strata-X-C 33 µm extraction cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water.
- Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge.

- Washing: Wash the cartridge with two aliquots of 1.0 mL water.
- Drying: Dry the cartridge for 2.0 minutes using nitrogen gas.
- Elution: Elute Tadalafil and **ent-Tadalafil-d3** from the cartridge with 500 µL of the mobile phase solution.
- Injection: Inject 10 µL of the eluate into the LC-MS/MS system.

Liquid Chromatography

- Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm).
- Mobile Phase: A mixture of methanol and 10 mM ammonium formate (pH 4.0) in a 90:10 (v/v) ratio.
- Flow Rate: 0.9 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Mass Spectrometry

- Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Tadalafil: m/z 390.3 → 268.2[1][7][8]
 - **ent-Tadalafil-d3**: m/z 393.1 → 271.2[1][7][8]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Tadalafil using **ent-Tadalafil-d3**.

Caption: Experimental workflow for Tadalafil quantification.

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